![molecular formula C7H10Cl2N4 B1524290 Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride CAS No. 1187928-99-9](/img/structure/B1524290.png)
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a chemical compound with the CAS Number: 1187928-99-9. It has a molecular weight of 221.09 and its linear formula is C7H10Cl2N4 . It is a solid substance .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis
The InChI key for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is provided in the description . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a solid substance . It should be stored in normal temperature .Scientific Research Applications
Drug Development
Imidazo[1,2-a]pyrimidines have been extensively studied for their potential in drug development due to their pharmacological properties. The dihydrochloride salt form, specifically, can be used to create more water-soluble derivatives for drug formulation. This compound has been involved in the synthesis of molecules with anti-cancer properties, as well as other therapeutic agents .
Material Science
In material science, this compound serves as a precursor for creating new materials with desirable properties. Its ability to form stable heterocyclic structures is valuable for developing advanced materials for various applications, including electronics and nanotechnology .
Optoelectronic Devices
The unique electronic structure of imidazo[1,2-a]pyrimidines makes them suitable for use in optoelectronic devices. They can be used in the development of light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific electronic and photonic properties .
Sensors
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride can be functionalized to create sensitive elements for chemical sensors. These sensors can detect various substances and find applications in environmental monitoring, medical diagnostics, and industrial process control .
Confocal Microscopy and Imaging
Derivatives of this compound have been used as emitters for confocal microscopy and imaging. They can be designed to emit at specific wavelengths, making them useful for tagging and tracking biological molecules in research and diagnostic applications .
Quantum Chemical Research
The compound’s molecular structure has been analyzed using quantum chemical methods to understand its electronic properties. This research aids in the design of new compounds with tailored properties for specific applications, such as efficient energy transfer or catalysis .
Safety And Hazards
properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-6-5-11-3-1-2-9-7(11)10-6;;/h1-3,5H,4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDVONLYTFXFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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